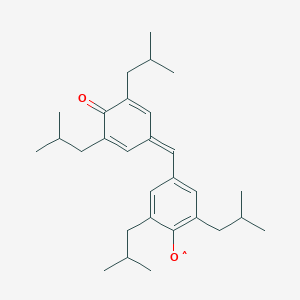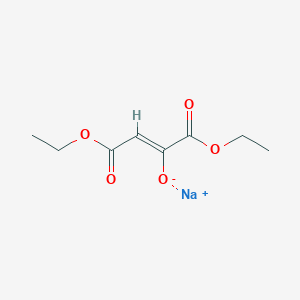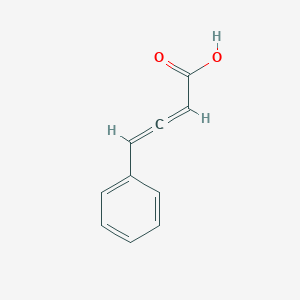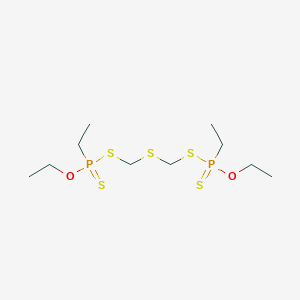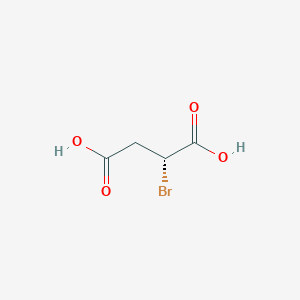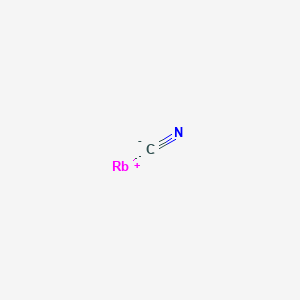
布库莫洛
描述
Bucumolol is a beta-adrenergic antagonist . It has the molecular formula C17H23NO4 .
Molecular Structure Analysis
Bucumolol has a molecular formula of C17H23NO4 . Its molecular weight is 305.37 g/mol . The structure determination of small molecule compounds can be done using techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
Bucumolol has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Chemical properties describe the ability of a substance to undergo a specific chemical change .
科学研究应用
药理作用和安全性
一项由 (Kishida 等人,1980) 进行的 I 期研究评估了布库莫洛(一种 β 受体阻滞剂)的药理作用和安全性。该研究在正常志愿者受试者中进行,证实剂量为 10 mg 的布库莫洛有效降低心率,并发挥负性肌力作用,而没有不良作用。
抗高血压活性
由 (Miyamoto 等人,1981) 进行的研究发现,布库莫洛具有显着的抗高血压活性。该研究在自发性高血压大鼠中进行,表明布库莫洛降低血压并降低血浆肾素浓度,表明其在作为抗高血压作用的机制中抑制肾素释放的作用。
抗心律失常活性
由 (Nakayama 等人,1979) 进行的布库莫洛抗心律失常活性研究表明,布库莫洛的特定 β 受体阻滞活性和非特异性膜作用均能抑制由乌头碱和毛花苷在狗中产生的实验性心律失常。
对动作电位的影响
由 (Ichiyama 等人,1986) 研究了布库莫洛对豚鼠乳头肌动作电位的影响。该研究发现,布库莫洛和其他药物一起降低了动作电位的最大上升速度,表明其对心脏电生理的影响。
在心绞痛和心律失常中的应用
由 (Kimura 等人,1980) 进行的布库莫洛在心绞痛和心律失常中的剂量寻找研究表明,推荐使用 30 mg/天的布库莫洛治疗这些疾病。
房室传导效应
由 (Nakayama 等人,1981) 对布库莫洛对房室传导的影响进行的评估发现,它通过 β 受体阻滞和非特异性作用抑制房室传导,而没有 β 兴奋作用。
对心肌梗塞的影响
由 (Koike 等人,1981) 对布库莫洛在大鼠冠状动脉结扎引起的心肌梗塞中的作用进行的研究表明,布库莫洛以剂量相关的方式减轻与心肌缺血相关的变化并提高存活率。
作用机制
安全和危害
According to the safety data sheet for Bucumolol hydrochloride, it is intended for R&D use only and not for medicinal, household, or other use . In case of exposure, appropriate first aid measures should be taken, including moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .
属性
IUPAC Name |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVBYRUFLGDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866688 | |
| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58409-59-9 | |
| Record name | Bucumolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58409-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucumolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCUMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8WVJ3501L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bucumolol?
A1: Bucumolol is a β-adrenergic blocking agent. [, , , ] It exerts its effects by competitively binding to β-adrenergic receptors, primarily in the heart. This binding inhibits the actions of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. [, , ]
Q2: How does the antiarrhythmic activity of Bucumolol compare to its optical isomers?
A2: Studies in dogs demonstrate that the levo-isomer of Bucumolol is significantly more potent in blocking β-adrenergic receptors compared to the dextro-isomer. [] This translates to the levo-isomer and the racemic mixture effectively suppressing aconitine-induced atrial arrhythmia, while the dextro-isomer shows lower efficacy. [] Interestingly, both isomers and the racemic mixture can reverse ouabain-induced ventricular arrhythmia, although the levo-isomer achieves this at a lower dose. []
Q3: Does Bucumolol possess any non-specific membrane actions, and if so, do they contribute to its overall pharmacological profile?
A3: Research suggests that Bucumolol might have non-specific membrane actions in addition to its β-blocking properties. [, ] This is supported by observations that Bucumolol, even at high doses, can depress atrioventricular conduction in dogs with suppressed sympathetic nervous activity, a phenomenon not solely attributable to β-blockade. [] Further research suggests that this non-specific membrane stabilizing action might not play a significant role in the drug's protective effect against myocardial ischemia. []
Q4: How does Bucumolol influence the renin-angiotensin system, and what are the implications for its antihypertensive effects?
A4: Bucumolol demonstrates an ability to lower blood pressure and decrease plasma renin concentration (PRC) in spontaneously hypertensive rats. [] A strong correlation exists between the percentage changes in blood pressure and PRC following a single administration of Bucumolol, indicating a possible link between renin inhibition and its antihypertensive action. [] This effect on PRC appears to be sustained even with long-term administration. []
Q5: What is the significance of enantioselective distribution observed with Bucumolol?
A5: Bucumolol, being a racemic mixture, exhibits enantioselective distribution. [] Studies show that its enantiomers display different partitioning behaviors in a two-phase system containing a chiral selector. [] This differential distribution suggests the possibility of separating and studying the individual enantiomers to potentially harness the therapeutic benefits of the more active form.
Q6: Are there any studies on the clinical efficacy of Bucumolol?
A6: Clinical studies on Bucumolol have investigated its efficacy in treating angina pectoris and arrhythmias. [, ] A Phase 1 study confirmed the heart rate-lowering effect of Bucumolol without significant adverse effects. [] A double-blind study comparing different doses of Bucumolol found 30mg/day to be potentially more effective in treating angina and arrhythmias with fewer side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



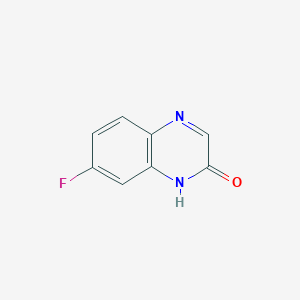
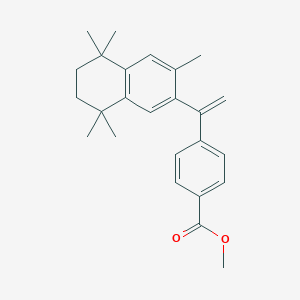

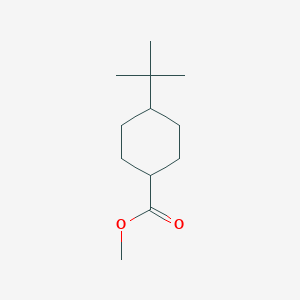

![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
